molecular formula C9H5BrN2O B8811994 5-Bromoquinazoline-8-carbaldehyde

5-Bromoquinazoline-8-carbaldehyde

Cat. No.: B8811994
M. Wt: 237.05 g/mol
InChI Key: DJVLTFWZJRRQLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoquinazoline-8-carbaldehyde (CAS: 1445781-43-0) is a brominated heterocyclic compound with the molecular formula C₉H₅BrN₂O and a molecular weight of 237.05 g/mol . It features a quinazoline core—a bicyclic structure with two nitrogen atoms at positions 1 and 3—substituted by a bromine atom at position 5 and an aldehyde group at position 6. It is commercially available with unspecified purity and storage conditions, and it can be shipped globally from suppliers in China, the US, India, and Germany .

Properties

Molecular Formula

C9H5BrN2O

Molecular Weight

237.05 g/mol

IUPAC Name

5-bromoquinazoline-8-carbaldehyde

InChI

InChI=1S/C9H5BrN2O/c10-8-2-1-6(4-13)9-7(8)3-11-5-12-9/h1-5H

InChI Key

DJVLTFWZJRRQLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of Brominated Heterocyclic Aldehydes

Compound Name Core Structure Substituents Molecular Formula CAS Number
5-Bromoquinazoline-8-carbaldehyde Quinazoline Br (C5), CHO (C8) C₉H₅BrN₂O 1445781-43-0
5-Bromoquinoline-8-carbaldehyde Quinoline Br (C5), CHO (C8) C₁₀H₆BrNO 885267-41-4
8-Bromoquinoxaline-5-carbaldehyde Quinoxaline Br (C8), CHO (C5) C₉H₅BrN₂O 2101944-50-5
5-Bromo-8-hydroxyquinoline-7-carboxylic acid Quinoline Br (C5), OH (C8), COOH (C7) C₁₀H₆BrNO₃ L030164 (Cat. No.)
  • Quinazoline vs. Quinoline vs. Quinoxaline: Quinazoline has two nitrogen atoms at positions 1 and 3. Quinoline has one nitrogen at position 1. Quinoxaline has two adjacent nitrogen atoms at positions 1 and 2 .
  • Isomerism: this compound and 8-Bromoquinoxaline-5-carbaldehyde share the same molecular formula (C₉H₅BrN₂O) but differ in ring structure and substituent positions, making them structural isomers .

Physical and Chemical Properties

Table 2: Physical Properties Comparison

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Flash Point (°C) Solubility
This compound 237.05 N/A N/A N/A Organic solvents
5-Bromoquinoline-8-carbaldehyde 236.068 N/A N/A N/A Organic solvents
8-Bromoquinoxaline-5-carbaldehyde 237.05 1.719 380.6 184.0 Organic solvents
5-Bromo-8-hydroxyquinoline-7-carboxylic acid 268.07 N/A N/A N/A Polar solvents
  • Aldehyde vs.
  • Thermal Stability: 8-Bromoquinoxaline-5-carbaldehyde has a high predicted boiling point (380.6°C), suggesting stability under high-temperature conditions .

Commercial Availability and Pricing

  • 5-Bromoquinoline-8-carbaldehyde: Priced at $115/g (Santa Cruz Biotechnology), with bulk discounts available .
  • 8-Bromoquinoxaline-5-carbaldehyde: Sold by American Elements, with pricing tailored to volume and purity requirements .
  • This compound: Availability is region-dependent, with temporary stock shortages noted .

Q & A

Q. How can conflicting results in the biological activity of this compound derivatives be rationalized?

  • Methodological Answer :
  • Resource Conservation Theory : Evaluate if short-term efficacy (e.g., kinase inhibition) depletes cellular resources, leading to long-term toxicity.
  • Mechanistic Studies : Use CRISPR screens to identify genetic modifiers of compound sensitivity.
  • Reference : Apply cognitive activation theory (CATS) to model stress-response pathways in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.